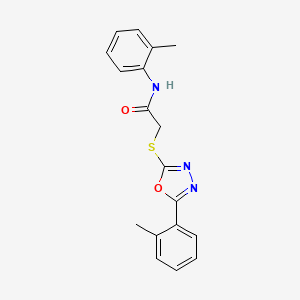

N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H17N3O2S/c1-12-7-3-5-9-14(12)17-20-21-18(23-17)24-11-16(22)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |

InChI Key |

YMCFHTXXCQRNHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Thioether Formation Conditions

| Parameter | Condition 1 (K₂CO₃) | Condition 2 (NaOEt) |

|---|---|---|

| Base | K₂CO₃ | NaOEt |

| Solvent | Acetone | Ethanol |

| Temperature | 25°C | Reflux |

| Reaction Time | 5 hours | 3 hours |

| Yield | 82% | 75% |

| Source |

Alternative Alkylation Strategies

In cases where K₂CO₃ proves ineffective, sodium ethoxide (NaOEt) in ethanol under reflux conditions offers an alternative pathway. This method, though less common, avoids solubility issues associated with bulkier substrates. For instance, NaOEt-mediated alkylation of 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol with N-(o-tolyl)-2-chloroacetamide achieves 75% yield within 3 hours.

Trade-offs :

-

Reaction Speed : NaOEt accelerates kinetics but requires stringent moisture control.

-

Byproduct Formation : Ethanol’s lower polarity may increase dimerization side reactions.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

Chromatographic Purity

Industrial-Scale Production Considerations

Scaling up synthesis necessitates:

Chemical Reactions Analysis

Types of Reactions

N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid and bromine are employed under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step reactions that include the formation of the oxadiazole ring followed by thioetherification. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxic Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by disrupting DNA synthesis mechanisms .

- Mechanistic Insights : The compound has been shown to inhibit thymidylate synthase, an essential enzyme for DNA replication, thereby limiting cancer cell proliferation .

Antidiabetic Activity

Recent investigations also highlight the potential of this compound as an anti-diabetic agent. In vivo studies using models such as Drosophila melanogaster have shown that it can effectively lower blood glucose levels .

Comparative Efficacy

A comparative analysis of various oxadiazole derivatives reveals that this compound demonstrates superior activity against specific cancer cell lines compared to other synthesized derivatives. The following table summarizes key findings from recent studies:

Mechanism of Action

The mechanism of action of N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Halogenated Derivatives :

- Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) demonstrated potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM), attributed to the electron-withdrawing chlorine substituent enhancing cellular uptake .

- N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) showed distinct aromatic proton resonances at δ7.24–7.88 ppm in <sup>1</sup>H NMR, indicating steric and electronic effects of dual chloro substituents .

Methoxy and Sulfonamide Derivatives :

- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (5f) exhibited tyrosinase inhibition (IC50 = 8.2 μM), where the methoxy group improved solubility and binding affinity .

- 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) displayed a high melting point (>300°C), likely due to hydrogen bonding from the sulfonamide group .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., o-tolyl) enhance lipophilicity and membrane permeability, as seen in compound 5f and the target compound .

- Halogen Effects : Chlorine and bromine substituents improve cytotoxicity via increased electrophilicity and DNA intercalation, exemplified by 154 and 5d .

- Hybrid Scaffolds : Indole- and benzothiazole-linked oxadiazoles (e.g., 2a ) show enhanced anticancer activity due to π-π stacking interactions with biological targets .

Biological Activity

N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a unique oxadiazole moiety that is known for its pharmacological versatility. The molecular formula is , with a molecular weight of approximately 272.36 g/mol. The presence of the oxadiazole ring enhances the compound's lipophilicity and modulates its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of o-toluidine with appropriate thioacetic acid derivatives and oxadiazole precursors. This multistep synthetic pathway allows for the incorporation of various substituents that can influence biological activity.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer effect is often attributed to the ability of these compounds to induce apoptosis in cancer cells by targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : In vitro studies demonstrated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer), indicating potent cytotoxicity .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.52 |

| This compound | HCT116 | 3.29 |

Antidiabetic Activity

Recent studies have also explored the antidiabetic potential of oxadiazole derivatives. The mechanism involves the modulation of glucose metabolism and enhancement of insulin sensitivity:

- Research Findings : Compounds were evaluated for their ability to lower blood glucose levels in diabetic models. Some derivatives demonstrated significant reductions in glucose levels through inhibition of α-glucosidase activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented:

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., o-tolyl methyl groups at δ ~2.3 ppm) and confirm sulfur-acetamide bonding .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : Molecular ion peaks align with the compound’s molecular weight (e.g., m/z ~395 for C₁₉H₁₇N₃O₂S) .

How does the substitution pattern on the oxadiazole and tolyl groups affect biological activity?

Advanced Question

- Electron-withdrawing vs. donating groups : Electron-deficient substituents (e.g., halogens) on the oxadiazole ring enhance antimicrobial activity by increasing electrophilicity, while methoxy groups reduce potency due to steric hindrance .

- Ortho-substitution on tolyl groups : The o-tolyl moiety’s methyl group improves lipophilicity, enhancing membrane permeability in cytotoxicity assays .

Methodological approach :

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Question

Contradictions often arise from:

- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC and recrystallization .

- Assay conditions : Differences in solvent (DMSO vs. saline), pH, or cell lines (e.g., HeLa vs. MCF-7) alter activity. Standardize protocols using guidelines like OECD 423 .

- Structural analogs : Misattribution of activity to minor structural variants (e.g., thiadiazole vs. oxadiazole cores). Confirm structures via X-ray crystallography when possible .

What strategies optimize the compound’s solubility and stability for in vivo studies?

Advanced Question

- Co-solvent systems : Use DMSO-PEG 400 mixtures (1:4 v/v) to enhance aqueous solubility while maintaining stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

- pH adjustment : Buffered solutions (pH 6.8–7.4) prevent degradation of the thioacetamide bond .

Validation : Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify parent compound retention using LC-MS .

How can in silico modeling predict potential off-target interactions?

Advanced Question

- Molecular docking : Use AutoDock Vina to simulate binding with non-target proteins (e.g., cytochrome P450 enzymes) .

- Pharmacophore mapping : Identify shared structural motifs with known inhibitors of off-targets (e.g., hERG channel) .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and hepatotoxicity risks .

Case study : A thiadiazole analog showed unintended COX-2 inhibition due to a conserved sulfonamide motif; this was rectified by replacing sulfur with oxygen .

What experimental approaches validate the compound’s mechanism of action in anticancer studies?

Advanced Question

- Apoptosis assays : Use Annexin V-FITC/PI staining to quantify early/late apoptotic cells in treated cancer lines .

- ROS detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to assess oxidative stress induction .

- Western blotting : Track protein expression (e.g., Bcl-2 downregulation, caspase-3 activation) .

Contradiction note : Some studies report ROS-dependent apoptosis, while others suggest mitochondrial membrane destabilization. Resolve by combining ROS scavengers (e.g., NAC) with flow cytometry .

How do solvent polarity and reaction time influence byproduct formation during synthesis?

Advanced Question

- High-polarity solvents (DMF) : Reduce byproducts like uncyclized hydrazides by stabilizing transition states .

- Extended reaction times : Beyond 8 hours, hydrolysis of the oxadiazole ring can occur, generating carboxylic acid derivatives. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in reflux reactions .

What are the limitations of current SAR studies, and how can they be addressed?

Advanced Question

- Overreliance on in vitro data : Extrapolating to in vivo efficacy without PK/PD studies. Conduct pharmacokinetic profiling in rodent models .

- Limited diversity in substituents : Focus on methyl, chloro, and methoxy groups. Expand to sulfonamides or heteroaromatic rings .

- Data reproducibility : Publish full synthetic protocols (e.g., exact molar ratios, purification methods) to enable replication .

How can researchers differentiate between direct and indirect biological effects in mechanistic studies?

Advanced Question

- Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., EGFR) and assess activity retention .

- Thermal shift assays : Detect direct binding by measuring target protein melting temperature shifts .

- Metabolomics : Profile metabolite changes (e.g., ATP depletion) to identify downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.